Asperumine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Asperumine can be synthesized through the hydrolysis and hydrogenolysis of its natural sources. The process involves the use of specific reagents and conditions to yield heliotridine, acetone, and angelic and asperuminic acids . The structure of this compound has been refined based on the products of these reactions and features of mass and NMR spectra .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Symphytum caucasicum, followed by purification processes such as recrystallization from a mixture of water and ethanol . The compound is then isolated and refined for further use.
Chemical Reactions Analysis
Types of Reactions: Asperumine undergoes various chemical reactions, including hydrolysis and hydrogenolysis
Common Reagents and Conditions:
Hydrolysis: Involves the use of water and acids to break down this compound into its constituent parts.
Hydrogenolysis: Utilizes hydrogen gas and catalysts such as platinum oxide to reduce this compound.
Major Products Formed: The major products formed from the reactions of this compound include heliotridine, acetone, and angelic and asperuminic acids .
Scientific Research Applications
Asperumine has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of asperumine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to exert effects through its structural properties and interactions with biological molecules .
Comparison with Similar Compounds
Asperumine is unique due to its specific structural configuration as an isomer of heliosupine . Similar compounds include other pyrrolizidine alkaloids such as heliotridine and heliosupine . These compounds share similar structural features but differ in their specific chemical properties and biological activities.
Properties
IUPAC Name |
[(7S,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-5-12(3)17(20)22-11-14-7-9-19-10-8-15(16(14)19)23-18(21)13(4)6-2/h5-7,15-16H,8-11H2,1-4H3/b12-5+,13-6+/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXNAWUWVBSLJC-ALOUTBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1=CCN2C1C(CC2)OC(=O)C(=CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OCC1=CCN2[C@H]1[C@H](CC2)OC(=O)/C(=C/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019878 | |
Record name | Heliotridine, 7,9-ditiglate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78513-20-9 | |
Record name | Heliotridine, 7,9-ditiglate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078513209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heliotridine, 7,9-ditiglate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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